![molecular formula C24H18ClN3O5 B2964985 (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380562-55-0](/img/structure/B2964985.png)
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Description
Chemical Reactions Analysis
The compound could undergo various reactions depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity and the presence of hydrogen bonding sites. Its melting and boiling points would be influenced by the strength of its intermolecular forces .Scientific Research Applications
Synthesis and Photoluminescence Properties
The compound (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is related to π-extended fluorene derivatives, which have been explored for their photoluminescence properties. Such compounds, excluding those with nitro groups, generally exhibit high fluorescence quantum yields. The presence of nitro groups can impact fluorescence, leading to unique solvatochromic behaviors, with emission colors ranging from green to orange depending on the solvent. This property makes these compounds interesting for applications in fluorescence-based technologies and materials science (Kotaka, Konishi, & Mizuno, 2010).
Characterization and Crystal Structure
Compounds with structural similarities to (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide have been synthesized and characterized, revealing insights into their crystal structures. Such studies contribute to a deeper understanding of molecular conformations and intermolecular interactions, which are crucial for predicting material properties and behaviors. The cyclohexane ring's chair conformation and the stabilization of molecular conformation through intramolecular hydrogen bonds are significant findings from these studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Corrosion Inhibition Studies
Research has also delved into the corrosion inhibition capabilities of benzamide derivatives, which share functional groups with the compound . The presence of electron-withdrawing and electron-donating substituents, such as nitro and methoxy groups, respectively, has been shown to influence the efficiency of corrosion inhibition. These findings are crucial for applications in materials science, especially in developing protective coatings and inhibitors for metals (Mishra et al., 2018).
properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)10-11-21(23)27-24(29)18(14-26)12-16-6-3-5-9-22(16)33-15-17-7-2-4-8-20(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZBOLJECQCCK-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
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